1-甲基-1H-苯并咪唑-2-硫醇

描述

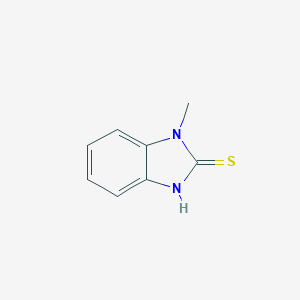

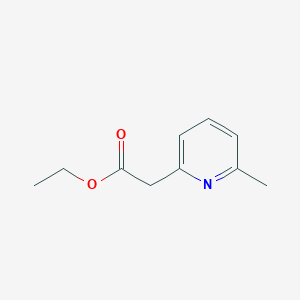

1-Methyl-1H-benzimidazole-2-thiol, also known as 1-Methylbenzimidazole, is a heterocyclic building block . It is used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .

Synthesis Analysis

A series of novel amide functionalized 1H-benzimidazole-2-thiol derivatives were prepared from substituted benzimidazole-2-thiol . A green approach for the synthesis of 1-methyl-2-(alkylthio)-1H-benzimidazoles has been developed from N-methyl-2-mercaptobenzimidazole by reaction with an alkylating agent .Molecular Structure Analysis

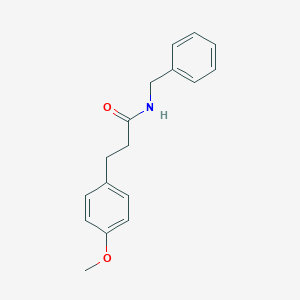

The molecular formula of 1-Methyl-1H-benzimidazole-2-thiol is C8H8N2S . The molecular weight is 164.23 g/mol . The IUPAC name is 3-methyl-1H-benzimidazole-2-thione .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase .科学研究应用

药理学应用

苯并咪唑类化合物,包括1-甲基-1H-苯并咪唑-2-硫醇,已被发现具有广泛的药理学特性 . 它们是多种酶的有效抑制剂,并在多个领域具有治疗用途 :

- 抗糖尿病: 苯并咪唑类化合物已被用于治疗糖尿病 .

- 抗癌: 它们在癌症治疗中显示出潜力 .

- 抗菌: 苯并咪唑类化合物具有抗菌特性 .

- 抗寄生虫: 它们被用于治疗寄生虫感染 .

- 镇痛剂: 苯并咪唑类化合物可作为止痛药使用 .

- 抗病毒: 它们在治疗病毒感染中显示出潜力 .

- 抗组胺药: 苯并咪唑类化合物可用于治疗过敏 .

医学应用

苯并咪唑衍生物被用作重要的药物候选物,例如驱虫药和质子泵抑制剂(PPI),如兰索拉唑和奥美拉唑 . <a data-citationid="33fbf938-8693-0ab5-0daa-a

作用机制

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of pharmacological properties . They have been associated with antibacterial effects and the treatment of various diseases .

Mode of Action

Benzimidazoles have been reported to exhibit inhibitory behavior as a consequence of an energetic effect and blocking of the active surface atoms . This leads to a decrease in the surface concentration of hydrogen ions and an increase in hydrogen evolution overpotential .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a broad spectrum of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

实验室实验的优点和局限性

1-Methyl-1H-benzimidazole-2-thiol has a number of advantages and limitations for use in laboratory experiments. One advantage of 1-Methyl-1H-benzimidazole-2-thiol is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, 1-Methyl-1H-benzimidazole-2-thiol is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, one limitation of 1-Methyl-1H-benzimidazole-2-thiol is that it is not very soluble in water, which can make it difficult to use in certain laboratory experiments.

未来方向

There are a number of potential future directions for the use of 1-Methyl-1H-benzimidazole-2-thiol. One potential future direction is the development of more effective inhibitors of cyclooxygenase and lipoxygenase, as these enzymes are involved in the production of prostaglandins and leukotrienes. Additionally, 1-Methyl-1H-benzimidazole-2-thiol could be used to develop more effective anti-cancer agents, as it has been found to have anti-cancer properties. Furthermore, 1-Methyl-1H-benzimidazole-2-thiol could be used to develop more effective anti-inflammatory, anti-angiogenic, and anti-oxidant agents. Finally, 1-Methyl-1H-benzimidazole-2-thiol could be used to develop more effective drugs for the treatment of depression, hypertension, and diabetes.

合成方法

1-Methyl-1H-benzimidazole-2-thiol can be synthesized using a variety of methods, such as the Gabriel synthesis, the Ugi reaction, the Wittig reaction, and the Stille reaction. The Gabriel synthesis is the most common method used to synthesize 1-Methyl-1H-benzimidazole-2-thiol, as it is a relatively straightforward procedure that involves the use of an aryl halide, an amine, and a phosphine. The Ugi reaction is another method that can be used to synthesize 1-Methyl-1H-benzimidazole-2-thiol, and it involves the use of a carboxylic acid, an amine, and an aldehyde. The Wittig reaction is a more complex method that requires the use of a phosphonium salt and an aldehyde, while the Stille reaction requires a stannane and a vinyl halide.

安全和危害

生化分析

Biochemical Properties

Benzimidazole derivatives have been found to exhibit a wide range of biological activities

Molecular Mechanism

It is known that benzimidazole compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules and changes in gene expression

属性

IUPAC Name |

3-methyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNHLXOFELOEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178252 | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2360-22-7 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 1-Methyl-1H-benzimidazole-2-thiol suitable for SERS applications?

A1: 1-Methyl-1H-benzimidazole-2-thiol exhibits strong binding affinity to gold surfaces. This property makes it a suitable analyte for testing the sensitivity and reproducibility of gold-based SERS substrates. []

Q2: How does the thermal stability of the SERS substrate impact the analysis of 1-Methyl-1H-benzimidazole-2-thiol?

A2: Conventional SERS substrates can suffer from thermal degradation upon laser irradiation, potentially affecting the analyte signal. A study demonstrated the use of thermally resistant gold "film over nanosphere" (FON) substrates with 1-Methyl-1H-benzimidazole-2-thiol as a test analyte. These substrates, composed of a thin gold layer over SiO2 nanospheres, exhibited high thermal stability, leading to a lower background signal and reduced interference from graphitic carbon. This stability allows for more reliable and reproducible SERS measurements of 1-Methyl-1H-benzimidazole-2-thiol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)